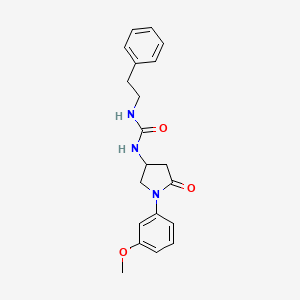
1-(1-(3-Metoxifenil)-5-oxopirrolidin-3-il)-3-feniletilurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a pyrrolidinone ring, and a phenethylurea moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for conditions such as neurodegenerative diseases and cancer.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Métodos De Preparación
The synthesis of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the pyrrolidinone ring: This step often involves the cyclization of a suitable precursor, such as a γ-lactam, under acidic or basic conditions.
Introduction of the methoxyphenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where a methoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the phenethylurea moiety: This step involves the reaction of a phenethylamine derivative with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium hydride and alkyl halides.
Major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted aromatic compounds.
Mecanismo De Acción
The mechanism of action of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea include:
1-(3-Methoxyphenyl)pyrrolidine: Shares the methoxyphenyl and pyrrolidine moieties but lacks the urea linkage.
3-Methoxyphenylurea: Contains the methoxyphenyl and urea groups but lacks the pyrrolidinone ring.
Phenethylurea: Features the phenethyl and urea groups but lacks the methoxyphenyl and pyrrolidinone components.
The uniqueness of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-9-5-8-17(13-18)23-14-16(12-19(23)24)22-20(25)21-11-10-15-6-3-2-4-7-15/h2-9,13,16H,10-12,14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVLBDYJEWEODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-propyl-1,3-thiazole-5-carboxamide;trihydrochloride](/img/structure/B2508141.png)
![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)
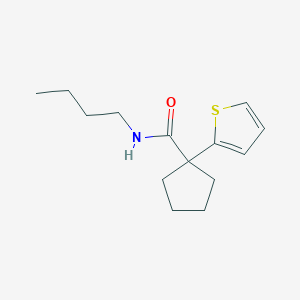
![N-(2,4-Difluorophenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide](/img/structure/B2508145.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2508146.png)
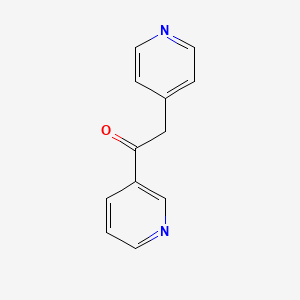
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2508150.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2508151.png)
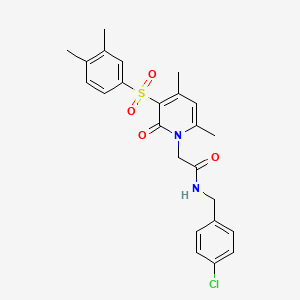
![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate](/img/structure/B2508155.png)
![2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2508158.png)
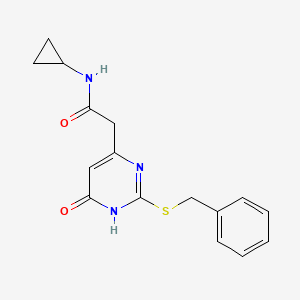
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)
![methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate](/img/structure/B2508162.png)
